(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester is a heterocyclic compound with the molecular formula and a molecular weight of 299.34 g/mol. It is recognized under the CAS number 479687-23-5 and is classified as a thiazolidine derivative. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a modulator of protein kinase B (PKB) pathways, which are implicated in various diseases including cancer and diabetes .
The compound is sourced from various chemical suppliers and is often noted for its minimum purity of 97%. It falls under the category of oxathiazolidines, which are characterized by the presence of a sulfur atom within a ring structure that also includes oxygen and nitrogen. The specific stereochemistry indicated by the "(4S)" designation suggests that this compound exists as a chiral molecule, which may influence its biological activity and interactions .
The synthesis of (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves several steps:
The molecular structure of (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester features:
The stereochemistry at the 4-position is crucial for its biological activity.
Key structural data includes:
The compound can undergo various chemical reactions typical for esters and heterocycles:
These reactions are significant for modifying the compound for specific applications or enhancing its pharmacological properties .
The mechanism of action for (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester primarily involves modulation of protein kinase B signaling pathways. By influencing these pathways, this compound may play a role in regulating cell proliferation and survival mechanisms that are often dysregulated in cancerous cells.
Upon binding to target proteins or enzymes involved in PKB signaling:
Data supporting these mechanisms are derived from pharmacological studies that demonstrate changes in cellular responses upon treatment with this compound .
The physical properties include:
Chemical properties involve:
Relevant safety data indicates that it poses risks such as acute toxicity if ingested or inhaled; appropriate handling precautions should be observed .
(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester has potential applications in:
The stereoselective construction of the 1,2,3-oxathiazolidine dioxide scaffold relies on cyclization strategies using chiral precursors. A validated approach utilizes enantiomerically pure (S)-α-methyl-serine as the starting material, exploiting its inherent chirality to control the C4 configuration. The synthesis proceeds through N-tert-butoxycarbonyl protection of the amino group using di-tert-butyl dicarbonate, yielding intermediate (S)-1. Subsequent selective esterification of the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal in anhydrous toluene generates the tert-butyl ester (S)-2 without competitive ether formation. This selectivity is critical for preserving the reactive handles necessary for downstream chemistry [4].
The pivotal cyclization to form the oxathiazolidine ring initially presented challenges when employing standard conditions (thionyl chloride/triethylamine in low-polarity solvents). However, adopting Posakony's method—using acetonitrile as a polar solvent—enables successful formation of the N-tert-butoxycarbonyl-protected cyclic sulfamidite (S)-3. Oxidation with sodium periodate and ruthenium(III) chloride catalysis then furnishes the key cyclic sulfamidate precursor (S)-4. This optimized sequence achieves the stereocontrolled assembly of the oxathiazolidine dioxide core in fewer steps than earlier routes that required alternative N-protecting groups [4].
Table 1: Key Synthetic Intermediates for Oxathiazolidine Formation
Intermediate | Structure | Key Transformation | Role in Scaffold Assembly |
---|---|---|---|
(S)-α-methyl-serine | Amino acid precursor | N-protection with Boc₂O | Provides chiral center and core atoms |
(S)-2 | Protected amino acid ester | Selective esterification | Isolates carboxylic acid as tert-butyl ester |
(S)-3 | Cyclic sulfamidite | SOCl₂ cyclization in acetonitrile | Forms oxathiazolidine ring system |
(S)-4 | Cyclic sulfamidate | RuCl₃-catalyzed NaIO₄ oxidation | Activates ring for nucleophilic opening |
The tert-butyl ester moiety serves as a robust protective group for the carboxylic acid function throughout the synthetic sequence, enabling critical transformations on the oxathiazolidine core. Its steric bulk and resistance to nucleophilic attack permit harsh reaction conditions incompatible with methyl or ethyl esters. This stability is evidenced by its persistence during sulfamidite cyclization (thionyl chloride), oxidation (aqueous periodate), and nucleophilic fluorination (tetrabutylammonium [¹⁸F]fluoride in radiosyntheses) [4] [6].
Deprotection of the tert-butyl ester occurs under acidic conditions via a carbocationic mechanism, contrasting with the base-sensitive hydrolysis typical of methyl esters. This orthogonality allows selective deprotection in multifunctional intermediates. For example, selective removal of the N-tert-butoxycarbonyl group in intermediate (S)-4 is achievable with methanesulfonic acid in tert-butyl acetate/dichloromethane, leaving the tert-butyl ester intact. The reversibility of tert-butyl ester protonation under acidic conditions prevents decomposition, whereas irreversible N-deprotection occurs through CO₂ loss [4] [2].
Table 2: Stability Profile of tert-Butyl Ester Under Representative Conditions
Condition | Stability | Notes |
---|---|---|
Acidic Media | ||
pH < 1, 100°C | Low | Complete deprotection |
pH = 1, RT | High | Minimal hydrolysis |
Basic Media | ||
pH = 9, RT | High | Resists saponification |
pH > 12, 100°C | Moderate | Slow hydrolysis observed |
Nucleophiles | ||
RLi, RMgX | Low | Deprotonation or addition |
NaOCH₃ | High | No reaction |
Reducing Agents | ||
LiAlH₄ | Low | Reduction to alcohol |
NaBH₄ | High | No reaction |
Controlling the stereochemistry at the C4 position is essential for the biological activity of this compound. Chiral pool synthesis remains the most efficient strategy, leveraging commercially available (S)-α-methyl-serine to install the (4S) configuration. The chirality transfer from this precursor through protection, esterification, cyclization, and oxidation steps proceeds with >98% enantiomeric retention, as confirmed by chiral HPLC analysis of intermediate (S)-4 [4].
For non-chiral pool routes, catalytic asymmetric methods show promise. Erbium(III) triflate-catalyzed tert-butylation in solvent-free conditions induces kinetic resolution during esterification of racemic precursors. Similarly, enzymatic resolution using lipases or esterases could potentially enrich the desired enantiomer, though this remains unexplored for this specific scaffold. Diastereomeric crystallization of diastereoisomeric salts (e.g., with chiral amines like 1-phenylethylamine) offers an alternative for resolving racemic carboxylic acid intermediates prior to tert-butylation [2] [4].
Traditional tert-butylation methods suffer from excessive solvent use and aggressive reagents. Green chemistry advancements address these issues through catalytic solvent-free approaches. Erbium(III) triflate [Er(OTf)₃] catalyzes the formation of tert-butyl ethers and esters under solvent-free conditions at room temperature. The catalyst is recoverable and reusable for multiple cycles without activity loss, minimizing waste generation. Deprotection is equally sustainable, occurring rapidly in methanol under microwave irradiation with the same catalyst [2].
A breakthrough method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate solvent. This approach converts free amino acids directly into tert-butyl esters without protecting the amino group, achieving high yields within short reaction times. Crucially, it eliminates traditional solvents like dichloromethane or toluene, which pose significant environmental and health hazards. Life-cycle assessments confirm that solvent-free tert-butylation reduces cumulative energy demand (CED) by 40–60% compared to conventional methods, primarily by avoiding energy-intensive distillation steps [2] [7] [5].
Table 3: Green Metrics Comparison for tert-Butylation Methods
Method | Catalyst/Solvent | CED (MJ/kg) | EHS Score¹ | Key Advantage |
---|---|---|---|---|
Conventional (H₂SO₄/tert-BuOH) | Sulfuric acid/toluene | 85.2 | 4.8 | Well-established |
Boc₂O/DMAP | Dimethylaminopyridine/DCM | 92.7 | 5.3 | Mild conditions |
Er(OTf)₃ (solvent-free) | Er(OTf)₃ (neat) | 31.5 | 2.1 | Catalyst reuse, no solvent |
Tf₂NH in tert-butyl acetate | Tf₂NH (substrate as solvent) | 28.9 | 2.3 | Single-pot, amino acid compatibility |
¹ Lower EHS scores indicate greener profiles based on environmental, health, and safety hazards [5]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3